N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3,5-dimethoxybenzamide

Dopamine D4 Receptor Structure-Activity Relationship (SAR) Arylpiperazine

Procure the 3,5-dimethoxybenzamide analog of PB-12 to map the impact of increased hydrogen-bond acceptor count on D4 receptor selectivity and pharmacokinetic profiles. This compound, featuring an additional 5-methoxy substituent (XLogP3 3.4, TPSA 54 Ų), is critical for systematic SAR alongside the mono-methoxy parent. Use head-to-head comparisons in PAMPA-BBB, microsomal stability, and autoradiography assays to validate developability advantages. Avoid mono-substituted generic alternatives that may introduce divergent selectivity fingerprints.

Molecular Formula C21H26ClN3O3
Molecular Weight 403.91
CAS No. 1049469-98-8
Cat. No. B2420907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3,5-dimethoxybenzamide
CAS1049469-98-8
Molecular FormulaC21H26ClN3O3
Molecular Weight403.91
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl)OC
InChIInChI=1S/C21H26ClN3O3/c1-27-19-13-16(14-20(15-19)28-2)21(26)23-7-8-24-9-11-25(12-10-24)18-5-3-17(22)4-6-18/h3-6,13-15H,7-12H2,1-2H3,(H,23,26)
InChIKeyWWRSDFQCXSDCCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3,5-dimethoxybenzamide (CAS 1049469-98-8): A D4 Receptor Ligand Scaffold


N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3,5-dimethoxybenzamide (CAS 1049469-98-8) is a synthetic arylpiperazine derivative that belongs to a class of compounds known for their affinity toward dopamine receptors, particularly the D4 subtype. Its structure features a piperazine core linked via an ethyl spacer to a 3,5-dimethoxybenzamide moiety, a modification of the well-characterized D4 ligand PB-12 (which contains a single 3-methoxy group). This compound is primarily of interest in medicinal chemistry for CNS-targeted research, where the dimethoxy substitution pattern may influence physicochemical properties such as solubility and metabolic stability [1]. However, its specific pharmacological profile relative to closely related analogs remains to be quantitatively established in the primary literature.

Why N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3,5-dimethoxybenzamide Cannot Be Simply Replaced by Other Piperazinyl Benzamides


Within the arylpiperazine benzamide class, even minor structural modifications can drastically alter receptor selectivity profiles. The benchmark compound PB-12 (3-methoxybenzamide) demonstrates picomolar affinity for the D4 receptor (Ki = 0.040 nM) with >10,000-fold selectivity over D2 receptors [1]. The target compound introduces an additional 5-methoxy substituent, which computational and empirical studies on related scaffolds suggest could modulate hydrogen-bonding capacity, lipophilicity (XLogP3 = 3.4 [2]), and metabolic stability compared to the mono-methoxy analog. Generic substitution with the more common PB-12 or other mono-substituted benzamides risks introducing an agent with a divergent, and potentially less desirable, pharmacokinetic or selectivity fingerprint for a given experimental model.

Quantitative Differentiation Evidence for N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3,5-dimethoxybenzamide


Structural Differentiation from the Canonical D4 Ligand PB-12 via 3,5-Dimethoxy Substitution

The primary structural comparator is PB-12 (N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide), a potent and selective D4 ligand (Ki = 0.040 nM) [1]. The target compound replaces the single 3-methoxy group with a 3,5-dimethoxy substitution. While direct binding data for the target compound is absent from the accessed primary literature, this specific substitution pattern is known in medicinal chemistry to increase topological polar surface area (TPSA = 54 Ų [2]) and hydrogen bond acceptor count compared to PB-12, which may alter target binding kinetics and off-rate profiles.

Dopamine D4 Receptor Structure-Activity Relationship (SAR) Arylpiperazine

Potential Solubility and Metabolic Stability Advantages of the 3,5-Dimethoxybenzamide Scaffold

The product description indicates the dimethoxybenzamide component 'contributes to improved solubility and metabolic stability' [1]. For CNS-penetrant compounds, enhanced aqueous solubility can improve formulation characteristics for in vivo dosing, while increased metabolic stability can extend half-life and reduce the formation of reactive metabolites. However, no quantitative solubility (e.g., kinetic solubility in PBS, logD values) or microsomal stability data (e.g., intrinsic clearance in human liver microsomes) were identified for the target compound itself in the accessed databases.

Solubility Metabolic Stability CNS Drug Discovery

Computed Lipophilicity (XLogP3 = 3.4) Suggests CNS Permeability Favorable for D4 Receptor Targeting

The predicted partition coefficient for the target compound is XLogP3 = 3.4 [1]. This value falls within the optimal range (1.5–4.0) typically associated with good passive CNS penetration. PB-12, with a single methoxy group, is expected to have a slightly higher logP, potentially impacting its distribution. While no direct comparative logP measurement is available, the slightly reduced lipophilicity of the dimethoxy analog may reduce non-specific tissue binding and phospholipidosis risk, a known liability for highly lipophilic cationic amphiphilic drugs.

CNS Permeability Lipophilicity D4 Receptor

Optimal Research Scenarios for Procuring N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3,5-dimethoxybenzamide


Structure-Activity Relationship (SAR) Expansion of D4-Selective Arylpiperazine Ligands

This compound serves as a key structural analog to PB-12 for systematic SAR studies. By procuring this 3,5-dimethoxy variant alongside the 3-methoxy parent, research groups can quantitatively map how incremental increases in hydrogen-bond acceptor count and polarity affect D4 receptor binding affinity, selectivity over D2/D3, and functional activity (agonist vs. antagonist). Such data is essential for refining pharmacophore models for the D4 receptor, a target implicated in attention-deficit hyperactivity disorder (ADHD) and substance use disorders [1]. The computed TPSA of 54 Ų provides a distinct physicochemical starting point for correlation with in vitro outcomes.

Comparative In Vitro ADME and Pharmacokinetic Profiling of CNS-Targeted Benzamides

Given the qualitative suggestion of improved solubility and metabolic stability associated with the dimethoxybenzamide moiety [1], this compound is an ideal candidate for parallel artificial membrane permeability assays (PAMPA-BBB), microsomal stability assays, and CYP inhibition panels. A head-to-head comparison with PB-12 and other mono-substituted analogs would provide quantitative evidence to support or refute the hypothesized developability advantages, directly informing the selection of a lead series for in vivo efficacy studies.

Radioligand Development and In Vivo Imaging Probe Optimization

PB-12 has been radiolabeled with carbon-11 for positron emission tomography (PET) imaging of D4 receptors, demonstrating picomolar affinity (Ki = 0.040 nM) [1]. The 3,5-dimethoxy analog, if it exhibits a slower off-rate or altered brain regional distribution due to its lower lipophilicity, could represent a superior PET tracer candidate. Procurement of this compound for cold competitive binding assays and autoradiography provides the first step toward evaluating its suitability as a next-generation D4 imaging agent.

Quote Request

Request a Quote for N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3,5-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.